molecular formula C18H18N2O3 B6377349 4-(4-BOC-Aminophenyl)-2-cyanophenol CAS No. 1261943-01-4

4-(4-BOC-Aminophenyl)-2-cyanophenol

Cat. No.: B6377349
CAS No.: 1261943-01-4
M. Wt: 310.3 g/mol
InChI Key: GIYKRSMQMXHPDS-UHFFFAOYSA-N
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Description

4-(4-BOC-Aminophenyl)-2-cyanophenol is an organic compound that features a phenyl ring substituted with a tert-butoxycarbonyl (BOC) protected amine group and a cyanophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BOC-Aminophenyl)-2-cyanophenol typically involves the protection of the amine group on the phenyl ring with a BOC group, followed by the introduction of the cyanophenol group. One common method involves the use of tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base such as triethylamine to protect the amine group. The cyanophenol group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-BOC-Aminophenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The BOC-protected amine can undergo deprotection to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Deprotection of the BOC group can be achieved using acids like trifluoroacetic acid.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reactants used.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-2-cyanophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-2-cyanophenol depends on its specific application. In synthetic chemistry, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, the BOC-protected amine group can be deprotected to yield the free amine, which can interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name

tert-butyl N-[4-(3-cyano-4-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-7-4-12(5-8-15)13-6-9-16(21)14(10-13)11-19/h4-10,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYKRSMQMXHPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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